6-HoeHESIR

Super-resolution microscopy Single-molecule localization microscopy (SMLM) Si-rhodamine dye

Live-cell SMLM of chromatin often requires toxic photoswitching buffers and high laser intensities. 6-HoeHESIR is a fluorogenic self-blinking dsDNA probe (Si-rhodamine-Hoechst conjugate) that eliminates these requirements, enabling 3D super-resolution imaging of native chromatin in living eukaryotic cells with nanometer precision. • No external photoswitching buffer required; validated against EM for in vitro chromatin • Detects HDAC inhibitor-induced chromatin decompaction in live cells • Supplied as a solid with ≥98% purity (HPLC); custom synthesis available

Molecular Formula C60H66F3N9O6Si
Molecular Weight 1094.3 g/mol
Cat. No. B12374670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-HoeHESIR
Molecular FormulaC60H66F3N9O6Si
Molecular Weight1094.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7)
InChIKeyOSGRXSZEEVNVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-HoeHESIR Self-Blinking Probe for Native Chromatin Imaging


6-HoeHESIR is a fluorogenic, self-blinking dsDNA probe belonging to the silicon-rhodamine (SiR) dye class. Its structure comprises a self-blinking Si-rhodamine dye (6-HESiR) conjugated to a Hoechst fragment for DNA minor groove binding [1]. This probe is specifically designed for 3D single-molecule localization microscopy (SMLM) of native chromatin in eukaryotic cells, enabling visualization of subcellular structures with nanometer-scale precision [1].

6-HoeHESIR Selection Rationale


The unique combination of fluorogenic self-blinking behavior and optimized 'ON' fraction in 6-HoeHESIR addresses critical limitations of conventional organic dyes and earlier self-blinking fluorophores like HMSiR. Substituting 6-HoeHESIR with generic Si-rhodamine dyes (e.g., SiR, JF646) or non-blinking DNA probes fails to replicate its performance in live-cell SMLM. Unlike standard dyes, 6-HoeHESIR's self-blinking mechanism eliminates the need for live-cell incompatible photoswitching buffers and high-intensity lasers, enabling high-quality 3D super-resolution imaging of chromatin in living cells with superior spatiotemporal resolution and labeling density [1].

6-HoeHESIR Comparative Performance Data


Increased ON Fraction vs. Parent Dye

6-HoeHESIR is derived from the self-blinking Si-rhodamine dye 6-HESiR, which was engineered to have a suitably increased 'ON' fraction through structural fine-tuning [1]. The increased 'ON' fraction is critical for maximizing the number of fluorescent molecules per imaging frame, thereby reducing acquisition time while maintaining the low emitter density required for SMLM [1].

Super-resolution microscopy Single-molecule localization microscopy (SMLM) Si-rhodamine dye

Buffer-Free, Low-Intensity 3D SMLM vs. HMSiR

6-HoeHESIR enables high spatiotemporal resolution and labeling density in 3D live-cell SMLM at moderate laser intensity, without the use of photoswitching buffers [1]. In contrast, previously developed self-blinking fluorophores like HMSiR required high laser intensity and were primarily limited to 2D imaging of specific structures like the endoplasmic reticulum [1].

Live-cell imaging Super-resolution microscopy Chromatin structure

EM-Consistent 3D Chromatin Imaging

Using 6-HoeHESIR, 3D super-resolution imaging of in vitro reconstituted nucleosomal arrays and chromatin fibers yielded results consistent with electron microscopy (EM) analysis [1]. This validation establishes 6-HoeHESIR as a reliable probe for resolving chromatin ultrastructure in live cells, providing the first live-cell evidence for a hierarchical model of chromatin organization [1].

Chromatin structure Super-resolution microscopy Electron microscopy correlation

6-HoeHESIR Application Scenarios


3D Super-Resolution Imaging of Live Chromatin Dynamics

6-HoeHESIR enables high spatiotemporal resolution 3D SMLM of chromatin in living eukaryotic cells without the use of photoswitching buffers or high laser intensity [1]. This application is ideal for studying real-time chromatin reorganization, transcriptional regulation, and epigenetic modifications in their native cellular context.

In Vitro Chromatin Fiber Reconstitution and Validation

The probe can be used to image in vitro reconstituted nucleosomal arrays and 30-nm chromatin fibers, with results showing strong concordance with electron microscopy analysis [1]. This makes 6-HoeHESIR a valuable tool for biochemists and structural biologists validating chromatin assembly models.

Pharmacological Screening of Chromatin-Modifying Compounds

The study demonstrates that 6-HoeHESIR can visualize chromatin fiber decompaction upon treatment with histone deacetylase (HDAC) inhibitors [1]. This positions the probe as a screening tool for evaluating the effects of epigenetic drugs on higher-order chromatin structure in live cells.

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